Methyl 9-hydroxy-13-oxooctadec-2-enoate
Description
Methyl 9-hydroxy-13-oxooctadec-2-enoate is a methyl ester derivative of a hydroxylated and oxidized octadecenoic acid. Its structure features an 18-carbon chain (octadecenoate) with a double bond at position 2 (C2), a hydroxyl group at position 9 (C9), and a ketone group at position 13 (C13).
Properties
CAS No. |
90752-98-0 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 9-hydroxy-13-oxooctadec-2-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h10,16,18,21H,3-9,11-15H2,1-2H3 |
InChI Key |
GNTHUKYTDHTYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCC(CCCCCC=CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-hydroxy-13-oxooctadec-2-enoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the oxidation of methyl (9Z),(12R)-12-hydroxy-octadec-9-enoate using reagents such as the Collins reagent . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxy-13-oxooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted esters depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 9-hydroxy-13-oxooctadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which Methyl 9-hydroxy-13-oxooctadec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) Hydroxy/Oxo-Substituted FAMEs
Methyl 9-hydroxy-13-oxooctadec-2-enoate shares functional similarities with compounds like 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester (), which also contains oxo and ester groups. However, the latter is a diterpenoid derivative with a labdane skeleton, whereas the former is a linear fatty acid ester. The hydroxyl and ketone groups in both compounds may confer reactivity in oxidation or conjugation reactions, but their biological sources and applications likely differ due to structural divergence .
(b) Methyl Shikimate
Methyl shikimate () is a cyclic ester with aromatic and hydroxyl groups, contrasting sharply with the linear, aliphatic structure of the target compound. Analytical techniques such as NMR and FTIR (used for methyl shikimate) could similarly characterize this compound, though differences in spectral peaks (e.g., ketone vs. aromatic signals) would arise .
Chain-Length and Saturation Analogues
(a) Trans-13-Octadecenoic Acid Methyl Ester
Identified in , this FAME has an 18-carbon chain with a double bond at C13 but lacks hydroxyl and oxo groups. The absence of these polar functional groups likely reduces its solubility in polar solvents compared to this compound. Both compounds may originate from plant extracts, but the latter’s oxygenated groups could enhance its bioactivity or metabolic roles .
(b) Methyl Octanoate
A short-chain FAME (C8) highlighted in , methyl octanoate lacks the extended carbon chain and functional complexity of the target compound.
Diterpenoid Esters
Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters () are diterpenoid derivatives with fused ring systems. While these share ester groups with this compound, their terpenoid skeletons make them more lipophilic and structurally constrained. Such differences could translate to distinct pharmacological properties, such as antimicrobial or anti-inflammatory effects, compared to the linear target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Analytical Techniques for Characterization
Research Implications and Gaps
The structural uniqueness of this compound positions it as a compound of interest for further studies on oxygenated fatty acid derivatives. Comparisons with simpler FAMEs () and diterpenoid esters () highlight its hybrid characteristics, which may bridge gaps in understanding lipid metabolism or plant defense mechanisms. However, the absence of direct data on its bioactivity or synthetic pathways in the provided evidence underscores the need for targeted research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
